molecular formula C13H7NO B13737572 Furo[2,3,4,5-lmn]phenanthridine CAS No. 203-68-9

Furo[2,3,4,5-lmn]phenanthridine

Cat. No.: B13737572
CAS No.: 203-68-9
M. Wt: 193.20 g/mol
InChI Key: FFZONLNBFDWYGM-UHFFFAOYSA-N
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Description

Furo[2,3,4,5-lmn]phenanthridine is a specialized heterocyclic compound designed for advanced research and development applications. This complex fused structure is of significant interest in materials science and medicinal chemistry due to its potential electronic properties and bioactivity. The phenanthridine core is known to be a key scaffold in numerous bioactive alkaloids and pharmaceuticals, exhibiting a wide range of pharmacological actions, including serving as a framework for PARP inhibitors and topoisomerase-targeting antitumor agents . Researchers are exploring its utility as a building block for novel organic electronic materials. Structurally related pyrido[2,3,4,5-lmn]phenanthridine derivatives have been successfully incorporated into large band gap copolymers for bulk-heterojunction polymer solar cells, demonstrating promising power conversion efficiencies . This suggests the furo-analogue may also hold potential in the development of next-generation optoelectronic devices. In a medicinal chemistry context, the fusion of a furan ring to the phenanthridine system may impart unique interactions with biological targets. The compound is intended for research purposes by qualified personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

203-68-9

Molecular Formula

C13H7NO

Molecular Weight

193.20 g/mol

IUPAC Name

15-oxa-6-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5,7,9,11,13-heptaene

InChI

InChI=1S/C13H7NO/c1-3-8-7-14-9-4-2-6-11-13(9)12(8)10(5-1)15-11/h1-7H

InChI Key

FFZONLNBFDWYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C3C=CC=C4C3=C2C(=C1)O4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sequential C–H Functionalization and Cyclization

One of the most effective modern approaches to phenanthridine derivatives involves palladium-catalyzed C–H activation followed by intramolecular cyclization and oxidation steps. Pearson et al. reported a two-step synthesis where:

  • The first step uses Pd-catalysis for picolinamide-directed C–H functionalization to form a biaryl intermediate.
  • The second step involves Pd(OAc)₂ catalyzed cyclization and oxidation with PhI(OAc)₂ and Cu(OAc)₂ to afford phenanthridines in moderate to good yields (up to 65%).

This method is advantageous due to mild conditions, broad substrate scope, and potential for scale-up.

Radical-Based Cyclization via Photoinduced Electron Transfer

A radical cyclization approach uses o-haloarylbenzylamines as starting materials. Under photoinitiation with t-BuOK in solvents like NH₃ or DMSO, these undergo S_RN1 substitution and intramolecular cyclization to give phenanthridine derivatives in high yields (up to 95%).

This environmentally friendly method avoids transition metals and uses mild conditions, making it attractive for phenanthridine core synthesis.

Total Synthesis via α-Chloromethyl Ketone Condensation

In related bicyclic antifolate compounds containing furo-fused pyrimidines, a nine-step total synthesis starting from methyl 4-formylbenzoate was employed. Key steps included:

  • Wittig reaction to form unsaturated acids.
  • Conversion to α-chloromethyl ketones.
  • Condensation with amino-pyrimidine derivatives.
  • Hydrolysis and coupling steps to finalize the fused heterocycle.

This lengthy but reliable route provides insight into constructing complex fused heterocycles with biological activity.

Comparative Data Table of Representative Synthetic Methods

Methodology Key Reagents/Conditions Yield Range Advantages Limitations
Pd-Catalyzed C–H Activation Pd(OAc)₂, PhI(OAc)₂, Cu(OAc)₂, picolinamide Up to 65% Mild, regioselective, scalable Requires Pd catalyst, multi-step
Radical Photoinduced Cyclization t-BuOK, NH₃ or DMSO, photoinitiation Up to 95% Metal-free, high yields, mild conditions Requires UV light, specific substrates
S_NAr and Intramolecular Cyclization Halogenated nicotinic acid esters, alkoxides Multi-gram scale Simple steps, scalable Limited to certain substitution patterns
α-Chloromethyl Ketone Condensation Multi-step, including Wittig, condensation steps Moderate (10-38%) Access to diverse analogues Lengthy synthesis, moderate yields

Mechanistic Insights and Optimization Notes

  • Palladium catalysis relies on ligand-directed C–H activation, enabling regioselective arylation and subsequent cyclization.
  • Radical cyclization proceeds through photoinduced electron transfer generating iminyl or amide radical anions that fragment and cyclize intramolecularly.
  • Nucleophilic aromatic substitution (S_NAr) is facilitated by electron-withdrawing groups and good leaving groups (chlorides), enabling alkoxide attack and ring closure.
  • Optimization of reaction temperature, solvent choice, and catalyst loading are critical for maximizing yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3,4,5-lmn]phenanthridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound-oxide, while reduction could produce a fully hydrogenated derivative.

Scientific Research Applications

Furo[2,3,4,5-lmn]phenanthridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3,4,5-lmn]phenanthridine in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. This compound can also interact with specific proteins, such as penicillin-binding proteins in bacteria, altering cell wall synthesis and increasing cell permeability .

Comparison with Similar Compounds

Key Research Findings

Electronic Properties : Pyrido derivatives exhibit higher electron mobility (10⁻³ cm²/V·s) than furo analogues, making them superior for organic solar cells .

Biological Activity : Phenanthridine’s DNA-binding capability is absent in furo derivatives due to lack of planar nitrogen .

Environmental Impact : Furo-phenanthridines may persist in ecosystems like halogenated biphenyls but lack toxicity data .

Data Tables

Table 1: Comparative Solubility in Common Solvents

Compound Water (mg/mL) Dichloromethane Benzene
This compound <0.1 High Moderate
Phenanthridine 0.5 High High

Table 2: Thermal Decomposition Temperatures

Compound Tₐᵢᵣ (°C)
Pyrido[2,3,4,5-lmn]phenanthridine 320
Phenanthridine 285

Q & A

Q. What synthetic methodologies are commonly employed for preparing Furo[2,3,4,5-lmn]phenanthridine derivatives?

  • Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For example, halogenated intermediates (e.g., 9,10-dibromoanthracene) are reacted with acid derivatives (e.g., 2,3-dimethylacrylic acid) under reflux in a benzene/dichloromethane mixture with triethylamine and potassium hydroxide as bases . Post-synthesis purification often employs recrystallization, and purity is confirmed via elemental analysis (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer: Key techniques include:
  • FT-IR Spectroscopy: Identifies functional groups (e.g., O–H stretching at 3427–3551 cm⁻¹ for carboxylic acid derivatives) and shifts due to coordination in metal complexes .
  • NMR Spectroscopy: Resolves aromatic proton environments and substituent effects (e.g., methoxy or benzyloxy groups) .
  • UV-Vis Spectroscopy: Detects π→π* transitions in conjugated systems, useful for tracking electronic changes in substituted derivatives .

Q. What experimental design principles are critical when synthesizing novel phenanthridine derivatives?

  • Methodological Answer:
  • Variable Isolation: Use controlled reactions to isolate substituent effects (e.g., modifying methoxy vs. benzyloxy groups to assess steric/electronic impacts) .
  • Solvent Optimization: Mixtures like benzene/dichloromethane improve solubility of anthracene derivatives during synthesis .
  • Reproducibility: Standardize reaction times and temperatures (e.g., reflux at 80°C for 12 hours) to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted phenanthridines?

  • Methodological Answer:
  • Cross-Validation: Combine elemental analysis with FT-IR and NMR to confirm structural assignments (e.g., distinguishing methoxy vs. benzyloxy groups via C–O stretching bands or aromatic splitting patterns) .
  • Computational Modeling: Use DFT calculations to predict vibrational frequencies or NMR chemical shifts for ambiguous peaks .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions in disputed cases .

Q. What strategies elucidate the DNA-binding mechanisms of phenanthridine-based metal complexes?

  • Methodological Answer:
  • Intercalation Studies: Employ ethidium bromide displacement assays monitored via fluorescence quenching to quantify binding affinity .
  • Spectroscopic Titrations: UV-Vis hypochromism and bathochromic shifts in Ru(II)-polypyridyl complexes (e.g., [RuL1L2(NCS)₂]) indicate intercalative DNA interactions .
  • Viscosity Measurements: Increased DNA viscosity upon complex binding confirms intercalation over surface binding .

Q. How do structural modifications in the phenanthridine core influence pharmacological activity?

  • Methodological Answer:
  • Functional Group Variation: Introduce electron-donating groups (e.g., methoxy) to enhance DNA intercalation or electron-withdrawing groups (e.g., nitro) to improve redox activity .
  • Docking Simulations: Predict binding modes to target receptors (e.g., dopamine receptors) using software like AutoDock .
  • In Vitro Assays: Compare IC₅₀ values of derivatives (e.g., phenanthridinium chlorides) in cancer cell lines to establish structure-activity relationships .

Q. What advanced techniques address challenges in analyzing environmental adsorption of phenanthridine derivatives?

  • Methodological Answer:
  • Microspectroscopic Imaging: Use Raman or AFM-IR to map adsorption dynamics on indoor surfaces (e.g., silica or cellulose) at nanoscale resolution .
  • Kinetic Modeling: Apply Langmuir isotherms to quantify adsorption capacity under varying humidity and temperature conditions .
  • Mass Spectrometry (ToF-SIMS): Track degradation products formed during surface-mediated oxidation reactions .

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